molecular formula C16H9Cl2F B11838039 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene

Cat. No.: B11838039
M. Wt: 291.1 g/mol
InChI Key: PPUOIJUAWNJVAC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a 2,5-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of acids or bases as catalysts.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-1-propanone
  • 1-(2,5-Dichlorophenyl)biguanide hydrochloride
  • 5-(2,5-Dichlorophenyl)-2-furoic acid

Uniqueness

1-(2,5-Dichlorophenyl)-4-fluoronaphthalene is unique due to the presence of both dichlorophenyl and fluoronaphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-10-5-7-15(18)14(9-10)12-6-8-16(19)13-4-2-1-3-11(12)13/h1-9H

InChI Key

PPUOIJUAWNJVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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